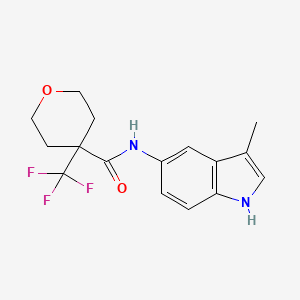![molecular formula C16H14ClF3N2O2S B7356148 N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide](/img/structure/B7356148.png)
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in oncology. This molecule belongs to the class of drugs called kinase inhibitors, which are designed to target specific enzymes involved in cell signaling pathways that are frequently dysregulated in cancer.
作用機序
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide selectively binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling and subsequent apoptosis of B-cells. Additionally, this compound has been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are also involved in B-cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell lines and primary CLL cells. It also inhibits the proliferation and survival of B-cells in vitro and in vivo. Furthermore, this compound has been shown to enhance the activity of other anti-cancer drugs such as rituximab and venetoclax, suggesting its potential as a combination therapy for B-cell malignancies.
実験室実験の利点と制限
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. However, this compound has some limitations, including its potential for drug-drug interactions and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the development of N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis, where B-cell activation plays a key role. Additionally, this compound may have potential applications in other types of cancer, such as multiple myeloma and acute lymphoblastic leukemia. Further studies are needed to fully understand the therapeutic potential of this compound and to optimize its clinical development.
合成法
The synthesis of N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with carbon disulfide to form 4-chlorobenzylisothiocyanate. This intermediate is then reacted with 2-aminothiazole to form the desired product, this compound. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide has been extensively studied for its potential therapeutic applications in oncology, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells.
特性
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2S/c17-11-3-1-10(2-4-11)12-9-21-14(25-12)22-13(23)15(16(18,19)20)5-7-24-8-6-15/h1-4,9H,5-8H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQAHYZMLSMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]methyl]benzoic acid](/img/structure/B7356072.png)
![2-(2,6-dimethylphenyl)-N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356076.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356081.png)
![2-(2,6-dimethylphenyl)-N-[2-[3-(methylcarbamoyl)phenyl]ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356083.png)
![2-(2,6-dimethylphenyl)-N-[2-(1-methyltetrazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356108.png)
![2-(2,6-dimethylphenyl)-N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356111.png)
![N-[4-(dimethylamino)pyrimidin-2-yl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356115.png)
![N-[3-(dimethylamino)-6-methylpyridazin-4-yl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356117.png)

![tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate](/img/structure/B7356139.png)
![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![[2-(2,6-Dimethylphenyl)pyrrolidin-1-yl]-[3-(methylsulfanylmethyl)pyridin-2-yl]methanone](/img/structure/B7356155.png)
![2-[2-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]propanoic acid](/img/structure/B7356159.png)
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-furo[3,2-b]pyridin-2-ylmethanone](/img/structure/B7356163.png)